molecular formula C7H9Cl2N3 B2722432 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride CAS No. 1909319-22-7

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride

Cat. No.: B2722432
CAS No.: 1909319-22-7
M. Wt: 206.07
InChI Key: HAMPRMYLEAFEMS-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride typically involves the reaction of 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process might include steps such as crystallization and purification to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
  • 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one

Uniqueness

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride is unique due to its specific chlorine substitution, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-3-5-1-2-9-4-6(5)10-11-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMPRMYLEAFEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN=C(C=C21)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-22-7
Record name 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine hydrochloride
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